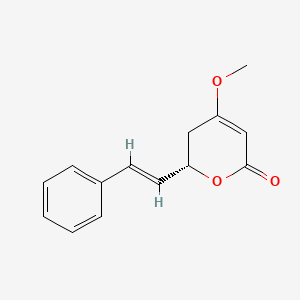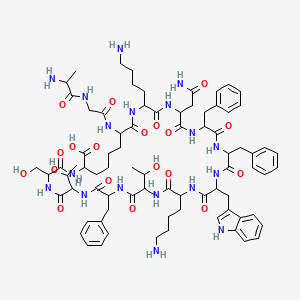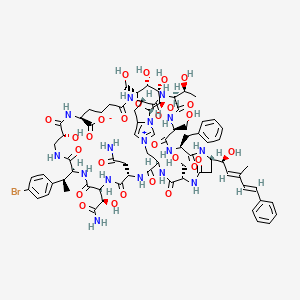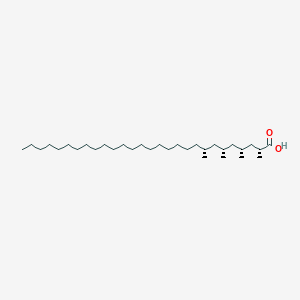
(-)-Kawain
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Kawain is a naturally occurring compound found in the roots of the kava plant (Piper methysticum). It is one of the major kavalactones, which are known for their psychoactive properties. This compound has been traditionally used in Pacific Island cultures for its calming and anxiolytic effects. The compound has gained scientific interest due to its potential therapeutic applications in modern medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Kawain can be achieved through several methods. One common approach involves the condensation of 4-methoxyphenylacetone with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps. The reaction conditions typically involve the use of strong bases such as sodium ethoxide and reducing agents like lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often involves the extraction from kava roots using organic solvents such as ethanol or methanol. The extract is then purified through various chromatographic techniques to isolate this compound. This method is preferred due to the natural abundance of the compound in kava roots and the relatively simple extraction process.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Kawain undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various hydroxylated derivatives.
Reduction: The compound can be reduced to form dihydrokawain.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Dihydrokawain.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(-)-Kawain has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of kavalactones and their derivatives.
Biology: Investigated for its effects on the central nervous system and its potential as a natural anxiolytic agent.
Medicine: Explored for its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the formulation of dietary supplements and herbal remedies.
Mecanismo De Acción
The mechanism of action of (-)-Kawain involves its interaction with various molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects. This compound may also inhibit the reuptake of neurotransmitters such as dopamine and serotonin, contributing to its mood-enhancing properties.
Comparación Con Compuestos Similares
- Methysticin
- Yangonin
- Desmethoxyyangonin
Propiedades
Número CAS |
188643-55-2 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
(2S)-4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+/t12-/m1/s1 |
Clave InChI |
XEAQIWGXBXCYFX-ABZNLYFFSA-N |
SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |
SMILES isomérico |
COC1=CC(=O)O[C@@H](C1)/C=C/C2=CC=CC=C2 |
SMILES canónico |
COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |
| 500-64-1 | |
Sinónimos |
cavain kavain kavain, (+-)-isomer kavain, (E)-(+-)-isomer kavain, (R)-(E)-isomer kavain, (R)-isomer kavaine kawain Neuronica Neuronika |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine](/img/structure/B1256657.png)

![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1256661.png)
![(8R)-7-[(2-benzoylphenyl)-oxomethyl]-3-[3-[(1-oxo-3,3-diphenylpropyl)amino]phenyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide](/img/structure/B1256663.png)








